4-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
CAS No.:
Cat. No.: VC17809780
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4-ethyl-N-(thiadiazol-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C11H13N3S/c1-2-9-3-5-10(6-4-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3 |
| Standard InChI Key | ZYGYTSRQIWUYJN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NCC2=CSN=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked via a methylene bridge to a para-ethyl-substituted aniline group. The thiadiazole ring contributes significant electron-withdrawing properties, while the ethyl group enhances lipophilicity, influencing solubility and reactivity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.31 g/mol |
| Purity | ≥95% |
| CAS Registry | 1157063-41-6 |
Synthesis and Optimization
General Synthetic Routes
The synthesis of 1,2,3-thiadiazoles often involves cyclization reactions using tosylhydrazones and sulfur-based reagents. A representative method from recent literature involves:
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Tosylhydrazone Formation: Condensation of a ketone (e.g., 4-ethylacetophenone) with p-toluenesulfonylhydrazide in methanol .
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Cyclization: Treatment with elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate () in dimethylacetamide (DMAC) at 100°C .
For 4-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, the hypothetical pathway would require:
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Step 1: Synthesis of 4-ethyl-N-(prop-2-yn-1-yl)aniline.
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Step 2: Cycloaddition with sulfur and nitrogen sources to form the thiadiazole ring.
Reaction Conditions and Yields
Optimized conditions for analogous thiadiazoles suggest yields of 46–83% depending on substituents . Key factors include:
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Temperature: 100°C for 2–8 hours.
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Catalysts: Cu(OAc) or TBAI.
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Solvents: Polar aprotic solvents like DMAC or DMSO.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMAC) due to the thiadiazole ring’s polarity but poor in water. Stability under ambient conditions remains unconfirmed, though thiadiazoles generally resist hydrolysis unless exposed to strong acids or bases.
Thermal Properties
No direct melting or boiling point data exist, but related 1,2,3-thiadiazoles exhibit melting points between 80–150°C .
Applications in Materials and Medicinal Chemistry
Pharmaceutical Intermediates
Thiadiazoles serve as precursors for drugs targeting infectious diseases and cancer. For example, the antitumor agent tiazofurin incorporates a thiadiazole moiety .
Agrochemistry
Similar compounds are explored as herbicides and fungicides due to their ability to disrupt plant pathogens.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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